tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C10H19N3O2·HCl It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with an appropriate reagent to introduce the imino group. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The final product is then purified through crystallization or other separation techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Chemistry: tert-Butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for studying enzyme-substrate interactions and other biochemical processes.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its activity against certain diseases or as a precursor to pharmacologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications may include the development of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 1,4-diazepane-1-carboxylate: A related compound without the imino group.
tert-Butyl 5-amino-1,4-diazepane-1-carboxylate: Another derivative with an amino group instead of an imino group.
Uniqueness: tert-Butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride is unique due to the presence of the imino group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
190900-23-3 |
---|---|
Molecular Formula |
C10H20ClN3O2 |
Molecular Weight |
249.7 |
Purity |
95 |
Origin of Product |
United States |
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